molecular formula C24H31NO4 B4024212 4-butoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide

4-butoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide

Cat. No. B4024212
M. Wt: 397.5 g/mol
InChI Key: QPHGJHRJKKTTMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to “4-butoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide” involves practical methods that have been developed for orally active antagonists and other biologically active molecules. For instance, a practical method for synthesizing an orally active CCR5 antagonist has been developed, which could share synthesis pathways with our compound of interest (Ikemoto et al., 2005).

Molecular Structure Analysis

Molecular and crystal structure analyses of compounds containing the tetrahydro-2H-pyran ring have revealed that these molecules often crystallize as centrosymmetric hydrogen-bonded dimers facilitated by interactions involving the amide and carbonyl moiety of the lactone group of adjacent molecules. These interactions control supramolecular aggregation, contributing to the compound's stability and reactivity (Kranjc et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of the tetrahydro-2H-pyran ring, which is a component of our compound of interest, has been studied through various reactions, including condensation and cyclization to yield a range of products. These reactions are significant for understanding the functionalization of the compound and its potential derivatives (Agekyan & Mkryan, 2015).

Physical Properties Analysis

The physical properties of compounds similar to “4-butoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide” have been characterized using various techniques, including X-ray diffraction, IR spectroscopy, and quantum chemical computation. These studies provide insights into the compound's stability, crystallinity, and molecular geometry, which are essential for its application in different fields (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of compounds containing the tetrahydro-2H-pyran ring and related functional groups, have been explored through synthetic routes and reactivity studies. These studies offer valuable information on the compound's behavior in chemical reactions, its potential for modification, and its interaction with other molecules (Aghekyan et al., 2018).

properties

IUPAC Name

4-butoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-3-4-15-29-22-9-5-19(6-10-22)23(26)25-18-24(13-16-28-17-14-24)20-7-11-21(27-2)12-8-20/h5-12H,3-4,13-18H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHGJHRJKKTTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.